5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione
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Overview
Description
5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group, which is an aromatic ring substituted with a bromine atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with isopropyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent. It shares a similar mechanism of action but differs in its specific substituents and pharmacokinetic properties.
Uniqueness: 5-((4-Bromophenyl)amino)-3-isopropylthiazolidine-2,4-dione is unique due to its specific bromophenyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-(4-bromoanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-7(2)15-11(16)10(18-12(15)17)14-9-5-3-8(13)4-6-9/h3-7,10,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWIIKZPBYOQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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